

# Crystal Structure Analysis of 5-Methyl-3-(trifluoromethyl)isoxazole: A Technical Overview

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## Compound of Interest

Compound Name:	5-Methyl-3-(trifluoromethyl)isoxazole
Cat. No.:	B026444

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For the attention of: Researchers, scientists, and drug development professionals.

**Disclaimer:** Despite a comprehensive search of crystallographic databases and scientific literature, the specific crystal structure of **5-Methyl-3-(trifluoromethyl)isoxazole** is not publicly available at the time of this report. This guide therefore presents a detailed crystal structure analysis of a closely related and structurally significant analogue, 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide, to provide valuable insights into the crystallographic features of this class of compounds. The methodologies and data presentation herein serve as a robust template for the analysis of similar isoxazole derivatives.

## Introduction

Isoxazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Understanding the three-dimensional structure of these compounds is paramount for rational drug design and structure-activity relationship (SAR) studies. This technical guide provides an in-depth look at the crystallographic data and experimental protocols for the analysis of a representative trifluoromethylated isoxazole.

## Data Presentation

The following tables summarize the quantitative data obtained from the single-crystal X-ray diffraction analysis of 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide.

Table 1: Crystal Data and Structure Refinement.

Parameter	Value
Empirical Formula	<chem>C12H9F3N2O2</chem>
Formula Weight	270.21
Temperature	293 K
Wavelength	0.71073 Å
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
Unit Cell Dimensions	
a	15.839 (3) Å
b	8.3260 (17) Å
c	9.4250 (19) Å
α	90°
β	101.29 (3)°
γ	90°
Volume	1218.9 (4) Å <sup>3</sup>
Z	4
Density (calculated)	1.472 Mg/m <sup>3</sup>
Absorption Coefficient	0.13 mm <sup>-1</sup>
F(000)	552
Data Collection	
Diffractometer	Enraf–Nonius CAD-4
Reflections Collected	2193
Independent Reflections	2193
Refinement	

Refinement method	Full-matrix least-squares on $F^2$
R-factor [ $I > 2\sigma(I)$ ]	0.062
wR ( $F^2$ )	0.164
Goodness-of-fit on $F^2$	1.00

Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters.

Atom	x	y	z	$U(eq)$ [ $\text{\AA}^2$ ]
N1	0.73554 (18)	0.2300 (3)	0.9712 (3)	0.0540 (8)
O1	0.67807 (16)	0.2925 (3)	0.7394 (2)	0.0647 (8)
F1	0.9108 (2)	0.3541 (4)	1.0116 (3)	0.1322 (13)
C1	0.9018 (3)	-0.0106 (6)	0.8447 (4)	0.0732 (12)
O2	0.55089 (19)	0.6534 (3)	0.9342 (3)	0.0782 (9)
N2	0.6083 (3)	0.6480 (4)	1.0694 (4)	0.0790 (11)
F2	0.97802 (18)	0.2773 (4)	0.8551 (4)	0.1233 (11)
C2	0.8701 (3)	-0.1615 (6)	0.8525 (5)	0.0844 (14)

## Experimental Protocols

### Synthesis of 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide.[1]

A solution of 5-methylisoxazole-4-carboxylic acid chloride (0.05 mol, 7.3 g) in 20 ml of acetonitrile is added dropwise to a stirred solution of 2-(trifluoromethyl)aniline (0.1 mol, 16.1 g) in 150 ml of acetonitrile at room temperature. After stirring for 40 minutes, the precipitated 2-(trifluoromethyl)aniline hydrochloride is removed by filtration and washed with 100 ml of acetonitrile. The combined filtrates are then concentrated under reduced pressure to yield the crude product.

## Crystallization.[1]

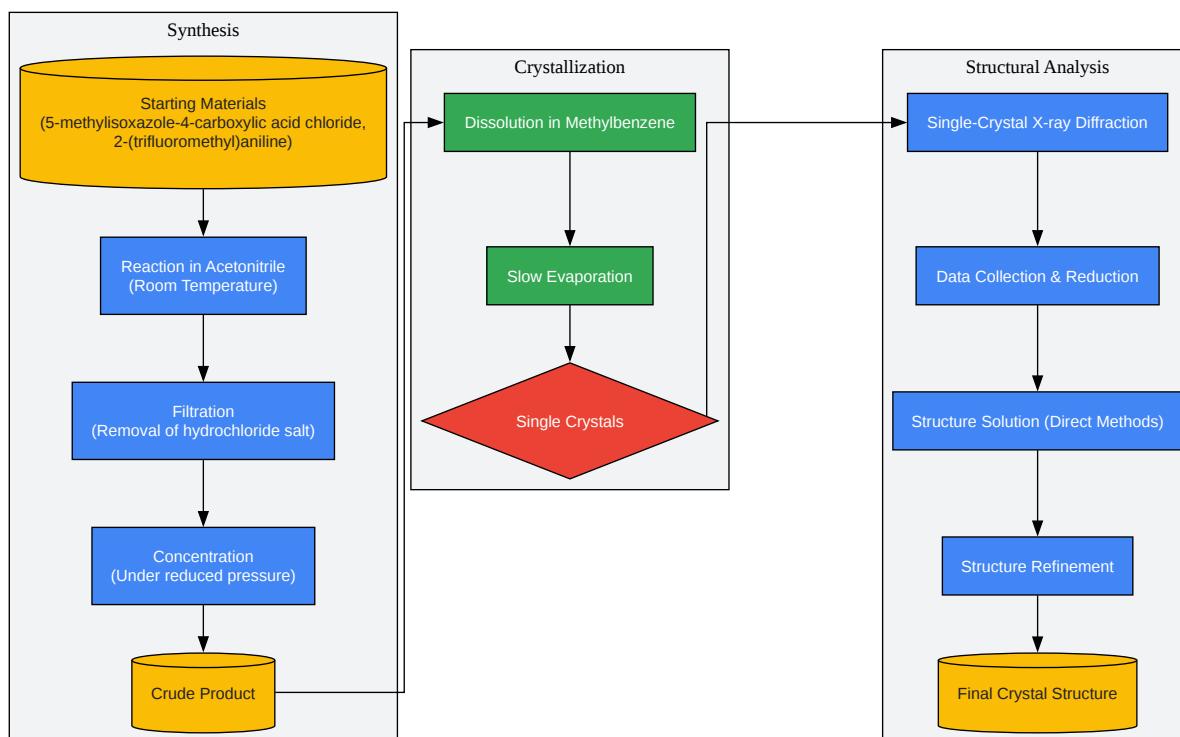
Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a methylbenzene solution of the synthesized 5-methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide.[1]

## X-ray Data Collection and Structure Determination.[2]

A colorless block-shaped crystal with dimensions  $0.20 \times 0.10 \times 0.10$  mm was used for data collection on an Enraf–Nonius CAD-4 diffractometer.[2] The crystal structure was solved using direct methods and refined by full-matrix least-squares on  $F^2$  using the SHELXTL software package.[2] All hydrogen atoms were placed in calculated positions and treated as riding on their parent atoms.[1]

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural analysis of trifluoromethylated isoxazoles.

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Caption: General workflow for the synthesis and crystal structure analysis of isoxazole derivatives.

## Molecular and Crystal Structure Insights

In the crystal structure of 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide, the benzene ring and the isoxazole ring are nearly perpendicular to each other, with a dihedral angle of 82.97 (2)°.[1][2] The crystal packing is stabilized by intermolecular N—H···O hydrogen bonds, which link the molecules into supramolecular chains extending along the c-axis.[1][2] The length of the C=N double bond in the isoxazole ring is 1.295 (5) Å, which is slightly longer than the standard value of 1.28 Å.[1][2]

This detailed structural information is crucial for understanding the conformational preferences and intermolecular interactions of this class of compounds, which can inform the design of new derivatives with improved pharmacological profiles.

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## References

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